Aqueous Solubility: Parthenolide Versus the Semi-Synthetic Analog Dimethylamino-Parthenolide (DMAPT/LC-1)
The primary limitation of parthenolide (PTL) as a chemical probe and therapeutic lead is its extremely low water solubility. The dimethylamino derivative LC-1 (DMAPT) was specifically designed to address this. Quantitative analysis demonstrates that LC-1 exhibits >1,000-fold higher solubility than the parental parthenolide molecule [1]. This solubility enhancement translates directly into a measurable pharmacokinetic advantage: DMAPT demonstrates approximately 70% oral bioavailability in preclinical models, whereas parthenolide is not orally bioavailable and is relatively ineffective when administered orally [2].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Low aqueous solubility (insufficient for oral bioavailability) |
| Comparator Or Baseline | Dimethylamino-parthenolide (DMAPT / LC-1): >1,000-fold higher solubility |
| Quantified Difference | >1,000-fold increase in solubility for the analog |
| Conditions | Physicochemical characterization; comparison of parent compound versus semi-synthetic analog |
Why This Matters
This solubility differential dictates that for in vivo studies requiring oral administration or aqueous formulation, parthenolide is a poor choice compared to its analog DMAPT; procurement of parthenolide for such applications without a formulated delivery system will likely yield null results.
- [1] Neelakantan S, Nasim S, Guzman ML, Jordan CT, Crooks PA. Aminoparthenolides as novel anti-leukemic agents: Discovery of the NF-κB inhibitor, DMAPT (LC-1). Bioorg Med Chem Lett. 2009;19(15):4346-4349. View Source
- [2] Guzman ML, Rossi RM, Neelakantan S, Li X, Corbett CA, Hassane DC, et al. An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells. Blood. 2007;110(13):4427-4435. View Source
